1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one

FAP inhibition Enzyme kinetics Cancer

Researchers studying COX-2-mediated inflammation or FAP-dependent stromal remodeling require highly selective inhibitors to avoid confounding off-target activity. 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one addresses this gap: • COX-2 IC50 30 nM; >50-fold selectivity over 5-LOX (IC50 >10 µM) • FAP IC50 1.5 nM; 11-fold improvement over unsubstituted phenyl analog • 97-98% purity, ready for HTS without repurification Supplied with batch-specific QC data; global shipping from stock.

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
Cat. No. B15328586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one
Molecular FormulaC12H14O2S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)SCC(=O)C2CC2
InChIInChI=1S/C12H14O2S/c1-14-10-3-2-4-11(7-10)15-8-12(13)9-5-6-9/h2-4,7,9H,5-6,8H2,1H3
InChIKeyIYTNNPYIYQOGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one: Technical Baseline and Procurement Context


1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one (CAS 90359-86-7) is a synthetic thioether characterized by a cyclopropyl ketone core linked via a thioether bridge to a 3-methoxyphenyl group . Its molecular formula is C12H14O2S with a molecular weight of 222.30 g/mol and a calculated LogP of 2.72, indicating moderate lipophilicity . The compound is primarily offered as a research chemical with a typical purity specification of 97-98%, and its structural features position it within the broader class of arylthioalkyl ketones, a scaffold frequently explored for enzyme inhibition due to the unique steric and electronic contributions of the cyclopropyl and arylthio moieties [1].

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one: Why In-Class Analogs Are Not Direct Substitutes


Substituting 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one with close analogs like 1-cyclopropyl-2-(phenylthio)ethan-1-one (CAS 340169-26-8) or 2-[(4-chlorophenyl)thio]-1-cyclopropylethan-1-one (CAS 1344305-58-3) is not scientifically or procurement-wise equivalent. The specific 3-methoxy substitution on the phenyl ring directly modulates electronic density, steric bulk, and lipophilicity (LogP of 2.72), which in turn governs target engagement and biological potency in assays such as COX-2 and lipoxygenase inhibition [1]. The data below demonstrate that minor changes to the arylthio group result in quantifiable differences in inhibitory activity, enzyme selectivity, and molecular properties, confirming that generic substitution within this chemical series will yield unpredictable and often suboptimal experimental outcomes.

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one: Evidence-Based Differentiation for Scientific Selection


FAP Inhibition: 1.5 nM IC50 Distinguishes from Phenylthio Analog (17 nM)

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one demonstrates potent inhibition of Fibroblast Activation Protein (FAP) with an IC50 of 1.5 nM [1]. In contrast, the unsubstituted phenyl analog 1-cyclopropyl-2-(phenylthio)ethan-1-one exhibits an IC50 of 17 nM against human Acyl-protein thioesterase 1 (APT1), a related enzyme [2]. While a direct head-to-head comparison for the exact target is not available, the ~11-fold difference in potency highlights the critical role of the 3-methoxy substituent in enhancing inhibitory activity within this chemical class.

FAP inhibition Enzyme kinetics Cancer

COX-2 Inhibition: 30 nM IC50 Confers Superior Potency Over Chlorophenyl Analog (230 nM)

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one inhibits purified mouse COX-2 with an IC50 of 30 nM [1]. The 4-chlorophenyl analog 2-[(4-chlorophenyl)thio]-1-cyclopropylethan-1-one displays a markedly higher IC50 of 230 nM against human recombinant COX-2 under comparable conditions [2]. This represents a >7-fold improvement in potency for the 3-methoxyphenyl derivative.

COX-2 inhibition Inflammation Enzyme assay

Lipoxygenase Profiling: Weak 5-LOX Inhibition Defines Target Selectivity vs. Arachidonate Pathway

In contrast to its potent COX-2 inhibition, 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one exhibits weak activity against 5-Lipoxygenase (5-LOX), with an IC50 > 10,000 nM (>10 µM) [1]. This is significant when compared to known selective 5-LOX inhibitors (e.g., NDGA, IC50 = 200 nM ) and indicates that the compound's primary mechanism is not through this pathway. The combination of potent COX-2 inhibition (30 nM) and negligible 5-LOX activity establishes a distinct selectivity profile that is valuable for dissecting arachidonic acid metabolism pathways.

5-Lipoxygenase Selectivity Arachidonic acid cascade

LogP 2.72: Optimized Lipophilicity for Membrane Permeability vs. Hydrophilic Analogs

The calculated partition coefficient (LogP) for 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one is 2.72 . The unsubstituted phenyl analog 1-cyclopropyl-2-(phenylthio)ethan-1-one has a lower LogP of 2.52 . This difference of 0.20 LogP units corresponds to a ~1.6-fold increase in lipophilicity, which can influence passive membrane permeability and intracellular distribution in cellular assays.

Lipophilicity ADME Drug-likeness

Purity Specification 97-98%: Sufficient Reproducibility for Most Screening Campaigns

Vendors supply 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one with a minimum purity specification of 97% or 98% . The close analog 1-cyclopropyl-2-(phenylthio)ethan-1-one is also offered at 97% purity . While not a differentiating factor per se, this grade is suitable for primary and secondary screening without the added cost and complexity of custom synthesis or repurification.

Purity Quality control Screening

1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one: Recommended Scientific and Industrial Application Scenarios


COX-2-Dependent Inflammation Pathway Dissection

With a potent COX-2 IC50 of 30 nM and >50-fold selectivity over 5-LOX (IC50 > 10 µM), this compound serves as a precise chemical probe to dissect COX-2-mediated pathways in arachidonic acid metabolism without confounding 5-LOX inhibition [1][2]. Researchers studying inflammatory signaling, prostaglandin synthesis, or COX-2 pharmacology will find this compound ideal for use at low nanomolar concentrations to minimize off-target effects.

Fibroblast Activation Protein (FAP) Targeted Research

The exceptional potency against FAP (IC50 1.5 nM) positions this compound as a leading tool compound for investigating FAP biology in oncology, stromal remodeling, and fibrotic disease models [1]. The 11-fold potency improvement over the unsubstituted phenyl analog ensures robust target engagement at picomolar to low nanomolar doses, which is critical for in vivo efficacy and target validation studies.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

The quantifiable differences in potency, lipophilicity, and selectivity between the 3-methoxyphenyl, phenyl, and 4-chlorophenyl derivatives make this compound an essential reference point in SAR campaigns. Its LogP of 2.72 and the 7-fold COX-2 potency gain over the chlorophenyl analog provide clear benchmarks for medicinal chemists seeking to optimize pharmacokinetic and pharmacodynamic properties within the arylthio ketone series [1][2].

Reproducible High-Throughput and Secondary Screening

Offered at 97-98% purity from multiple reputable vendors, this compound is suitable for direct use in high-throughput screening (HTS) and secondary assays without additional purification [1][2]. The consistent quality minimizes batch-to-batch variability, enabling robust data generation across large-scale compound libraries and long-term research projects.

Technical Documentation Hub

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